2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide
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Overview
Description
2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide is a synthetic organic compound with the molecular formula C14H15NO4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with 2-furylmethylamine. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-carbonyldiimidazole (CDI) under mild conditions . The product is then purified by precipitation in ethanol and further washing .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-methyl-2H-1-benzopyran-2-one
- ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
Uniqueness
2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and furan moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO5 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxy-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H19NO5/c1-3-13-8-15-12(2)7-19(22)25-17(15)9-16(13)24-11-18(21)20-10-14-5-4-6-23-14/h4-9H,3,10-11H2,1-2H3,(H,20,21) |
InChI Key |
MKFODNHKFFFNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCC3=CC=CO3)OC(=O)C=C2C |
Origin of Product |
United States |
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